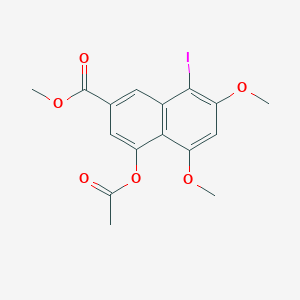
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester is a complex organic compound with a molecular formula of C14H12O4. This compound is characterized by the presence of an acetyloxy group, an iodine atom, and two methoxy groups attached to a naphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester involves several steps. One common method is the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The introduction of the acetyloxy group can be achieved through acetylation using acetic anhydride and a base such as pyridine. The iodination and methoxylation steps typically involve the use of iodine and methanol, respectively, under controlled conditions to ensure selective substitution at the desired positions on the naphthalene ring.
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The iodine atom can also play a role in the compound’s reactivity, influencing its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester include:
2-Naphthalenecarboxylic acid: Lacks the acetyloxy, iodine, and methoxy groups, making it less reactive and versatile.
4-Acetyloxy-2-naphthalenecarboxylic acid: Similar structure but without the iodine and methoxy groups, resulting in different chemical properties and reactivity.
8-Iodo-5,7-dimethoxy-2-naphthalenecarboxylic acid: Contains the iodine and methoxy groups but lacks the acetyloxy group, affecting its overall reactivity and applications.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H15IO6 |
|---|---|
Molecular Weight |
430.19 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-iodo-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H15IO6/c1-8(18)23-12-6-9(16(19)22-4)5-10-14(12)11(20-2)7-13(21-3)15(10)17/h5-7H,1-4H3 |
InChI Key |
LOOLBIMVSRITLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


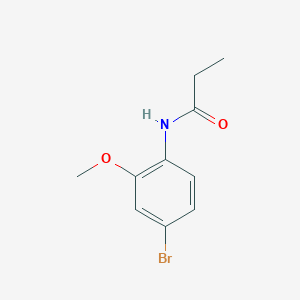
![3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid](/img/structure/B13923490.png)
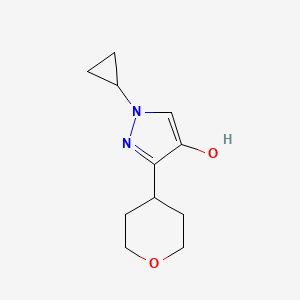

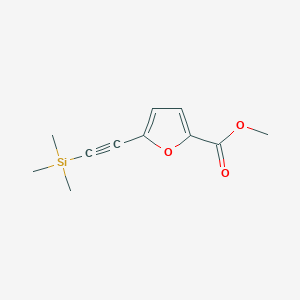
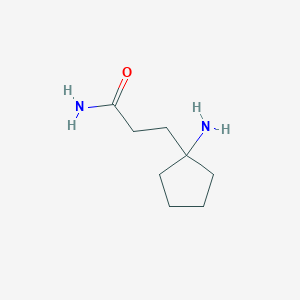
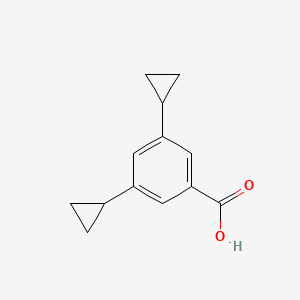
![2-(6-Methoxy-[1,5]naphthyridin-4-yl)-propane-1,3-diol](/img/structure/B13923532.png)
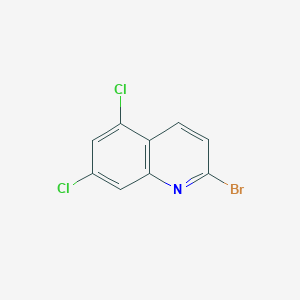
![2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13923545.png)
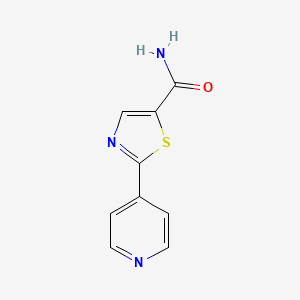
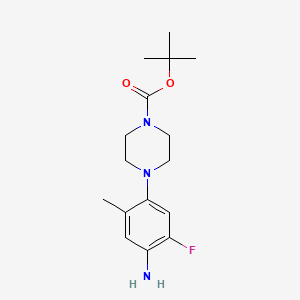
![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
![Ethyl hydroxyimino-[2-(2-methylaminoethyl)phenyl]acetate](/img/structure/B13923561.png)
